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Compound of Interest

Compound Name:
4-Chloro-7-hydroxyquinazolin-6-yl

pivalate

CAS No.: 1145671-38-0

Cat. No.: B1497275 Get Quote

Technical Support Center: 4-Chloro-7-
hydroxyquinazolin-6-yl pivalate
Welcome to the technical support center for 4-Chloro-7-hydroxyquinazolin-6-yl pivalate.

This guide, curated by Senior Application Scientists, provides in-depth troubleshooting advice,

frequently asked questions (FAQs), and detailed experimental protocols to support

researchers, scientists, and drug development professionals. Our focus is on anticipating and

resolving challenges you may encounter during the synthesis, handling, and application of this

versatile quinazoline derivative.
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Frequently Asked Questions (FAQs)
Q1: What are the key structural features and properties of 4-Chloro-7-hydroxyquinazolin-6-yl
pivalate?

4-Chloro-7-hydroxyquinazolin-6-yl pivalate is a substituted quinazoline. Its key features

include a quinazoline core, which is a privileged scaffold in medicinal chemistry, a reactive

chloro group at the 4-position, a free hydroxyl group at the 7-position, and a pivaloyl (pivalate)

ester at the 6-position. The chloro group at C4 is a good leaving group, making it susceptible to

nucleophilic aromatic substitution (SNAr) reactions. The pivalate ester is a sterically hindered

and relatively stable protecting group for the phenolic hydroxyl group from which it was likely

derived.
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Property Value Source

CAS Number 1145671-38-0 [1]

Molecular Formula C₁₃H₁₃ClN₂O₃ [1]

Molecular Weight 280.71 g/mol [1]

Appearance Likely a solid Inferred

Storage Inert atmosphere, 2-8°C [1]

Q2: What are the recommended storage and handling conditions for this compound?

Due to the reactive 4-chloroquinazoline moiety, the compound should be stored under an inert

atmosphere (e.g., argon or nitrogen) at 2-8°C to prevent hydrolysis and reaction with

atmospheric moisture.[1] It is also advisable to handle the compound in a dry environment

(e.g., in a glove box or using Schlenk techniques) to maintain its integrity. Safety precautions

should include wearing appropriate personal protective equipment (PPE), as the compound is

associated with hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation),

and H319 (Causes serious eye irritation).[1]

Q3: In which solvents is this compound typically soluble?

While specific solubility data for this compound is not readily available, quinazoline derivatives

generally exhibit good solubility in polar aprotic solvents such as dimethylformamide (DMF),

dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF).[2] For biological assays, preparing a

concentrated stock solution in DMSO is a common practice. Solubility in alcohols like ethanol

and methanol may be moderate, while it is expected to be poorly soluble in water and nonpolar

solvents like hexanes.

Q4: What is the role of the pivalate group in this molecule?

The pivaloyl (Piv) group is a sterically bulky acyl protecting group for a hydroxyl functionality.[3]

Its presence suggests that it was likely installed to selectively protect a hydroxyl group at the 6-

position during a synthetic sequence, for instance, to allow for selective modification of the

hydroxyl group at the 7-position or another part of the molecule. The steric hindrance provided
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by the tert-butyl group makes the pivalate ester more stable to hydrolysis than less hindered

esters like acetates or benzoates.[4]

Q5: Under what conditions is the pivalate group labile?

Pivaloyl esters are generally stable under acidic and oxidative conditions.[5] However, they can

be cleaved under basic or reductive conditions.[3] Strong basic conditions (e.g., sodium

hydroxide or potassium carbonate in methanol) will hydrolyze the ester.[3] Reductive cleavage

can be achieved with reagents like lithium aluminum hydride (LiAlH₄).[5] It is important to

consider the stability of the rest of the molecule under these deprotection conditions. For

example, the 4-chloro group may also react with strong nucleophiles.
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Problem Potential Cause(s) Recommended Solution(s)

Low yield in the final

chlorination step

Incomplete conversion of the

precursor 4-

hydroxyquinazoline. The 4-

hydroxyquinazoline may not be

fully soluble in the chlorinating

agent (e.g., SOCl₂).

Ensure the precursor is

thoroughly dried before

chlorination. Add a catalytic

amount of DMF to the reaction

with thionyl chloride (SOCl₂) to

facilitate the reaction.[6] Use a

co-solvent like toluene to

improve solubility.

Formation of byproducts during

synthesis

If starting from a d-hydroxy

precursor, acylation might

occur at both hydroxyl groups.

During chlorination, side

reactions on the quinazoline

ring can occur if the

temperature is too high.

Use a sterically hindered

acylating agent like pivaloyl

chloride to selectively protect

the less hindered hydroxyl

group.[3] Control the

temperature carefully during

the chlorination step.

Difficulty in purifying the final

product

The product may co-elute with

starting materials or

byproducts during column

chromatography. The

compound might be unstable

on silica gel.

Use a gradient elution system

for column chromatography,

starting with a less polar

solvent system and gradually

increasing the polarity.

Consider using a different

stationary phase, such as

alumina. If the compound is

suspected to be unstable on

silica, minimize the time it

spends on the column.
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Problem Potential Cause(s) Recommended Solution(s)

Unintended deprotection of the

pivalate group

The reaction conditions are too

basic or reductive.

If possible, use neutral or

acidic conditions for

subsequent reactions. If basic

conditions are unavoidable,

use milder bases (e.g., DIPEA

instead of NaOH) and lower

temperatures. Pivaloyl groups

are more stable than acetyl or

benzoyl groups, offering a

wider range of compatible

reaction conditions.[4]

Hydrolysis of the 4-chloro

group

Presence of water in solvents

or reagents.

Use anhydrous solvents and

reagents. Perform reactions

under an inert atmosphere.

The 4-chloro group is

susceptible to hydrolysis,

which converts it to a 4-

hydroxyquinazoline.

Low reactivity in nucleophilic

substitution at C4

The nucleophile is sterically

hindered or has low

nucleophilicity. The reaction

temperature is too low.

Use a less hindered

nucleophile if possible.

Increase the reaction

temperature or consider using

microwave irradiation to

accelerate the reaction.[7] The

4-position of the quinazoline

ring is generally more reactive

towards nucleophiles than the

2-position.[8][9]
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Problem Potential Cause(s) Recommended Solution(s)

Ambiguous NMR spectrum
Presence of impurities. Poor

resolution of signals.

Purify the sample further. Use

a higher field NMR

spectrometer for better

resolution. 2D NMR techniques

like COSY, HSQC, and HMBC

can help in assigning the

signals correctly.

Unexpected mass spectrum

In-source fragmentation of the

molecule. The molecule may

have degraded prior to

analysis.

Use a softer ionization

technique like Electrospray

Ionization (ESI) instead of

Electron Impact (EI) to

minimize fragmentation.

Ensure the sample is fresh and

pure before analysis. Common

fragmentation patterns for

quinazolines involve the loss of

substituents from the core ring

structure.

Experimental Protocols
Hypothetical Synthesis of 4-Chloro-7-
hydroxyquinazolin-6-yl pivalate
This protocol is a hypothetical pathway based on established quinazoline synthesis methods.

[1][6]
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Step 1: Pivaloylation

Step 2: Cyclization

Step 3: Chlorination

2-Amino-4,5-dihydroxybenzoic acid

Methyl 2-amino-4-hydroxy-5-(pivaloyloxy)benzoate

1. Pivaloyl chloride, Pyridine
2. SOCl₂, Methanol

7-Hydroxy-6-(pivaloyloxy)quinazolin-4(3H)-one

Formamidine acetate, 2-Ethoxyethanol, Reflux

4-Chloro-7-hydroxyquinazolin-6-yl pivalate

SOCl₂, cat. DMF, Reflux

Click to download full resolution via product page

Caption: Hypothetical synthesis workflow for the target compound.

Step 1: Selective Pivaloylation and Esterification

To a solution of 2-amino-4,5-dihydroxybenzoic acid in pyridine, add pivaloyl chloride

dropwise at 0°C.

Allow the reaction to warm to room temperature and stir for 12 hours.

Quench the reaction with water and extract the product with ethyl acetate.
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Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced

pressure.

To the crude product in methanol, add thionyl chloride dropwise at 0°C and reflux for 4 hours

to esterify the carboxylic acid.

Cool the reaction and concentrate to obtain the crude methyl 2-amino-4-hydroxy-5-

(pivaloyloxy)benzoate.

Step 2: Cyclization to form the Quinazolinone Core

A mixture of methyl 2-amino-4-hydroxy-5-(pivaloyloxy)benzoate and formamidine acetate in

2-ethoxyethanol is heated to reflux for 6 hours.

Cool the reaction mixture to room temperature, and collect the precipitated solid by filtration.

Wash the solid with cold ethanol and dry under vacuum to yield 7-hydroxy-6-

(pivaloyloxy)quinazolin-4(3H)-one.

Step 3: Chlorination

Suspend 7-hydroxy-6-(pivaloyloxy)quinazolin-4(3H)-one in thionyl chloride containing a

catalytic amount of DMF.

Heat the mixture to reflux for 4 hours, during which the solid should dissolve.[1]

Cool the reaction mixture and carefully quench by pouring it onto crushed ice.

Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.

Purify the crude product by column chromatography on silica gel (e.g., using a hexane-ethyl

acetate gradient) to obtain 4-Chloro-7-hydroxyquinazolin-6-yl pivalate.

Procedure for Nucleophilic Substitution at the C4-
Position
This protocol describes a general method for reacting an amine with the 4-chloroquinazoline.
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4-Chloro-7-hydroxyquinazolin-6-yl pivalate

Reaction Mixture

Nucleophile (e.g., R-NH₂) Solvent (e.g., Isopropanol)

Heat (Reflux or Microwave)

4-Amino-7-hydroxyquinazolin-6-yl pivalate

Click to download full resolution via product page

Caption: Workflow for nucleophilic substitution at the C4-position.

Dissolve 4-Chloro-7-hydroxyquinazolin-6-yl pivalate in a suitable solvent such as

isopropanol or THF in a reaction vessel.

Add the desired amine nucleophile (typically 1.1 to 1.5 equivalents).

Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS. Alternatively,

microwave irradiation can be used to accelerate the reaction.[7]

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

Purify the residue by column chromatography or recrystallization to obtain the desired 4-

amino-substituted product.

Protocol for Deprotection of the Pivalate Group
This protocol outlines a method for the removal of the pivalate protecting group.
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Pivalate-protected Quinazoline

Reaction at Room Temperature

Base (e.g., K₂CO₃ in Methanol)

Workup (Neutralization & Extraction)

Purification

Deprotected Quinazoline

Click to download full resolution via product page

Caption: General workflow for pivalate deprotection.

Dissolve the pivalate-protected quinazoline in methanol.

Add a base such as potassium carbonate or sodium methoxide.

Stir the reaction at room temperature and monitor by TLC until the starting material is

consumed.

Neutralize the reaction mixture with a dilute acid (e.g., 1M HCl).

Extract the product with a suitable organic solvent like ethyl acetate.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.
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Purify the crude product by column chromatography or recrystallization.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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